molecular formula C12H16O B15309646 1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B15309646
M. Wt: 176.25 g/mol
InChI Key: XZIOAVRZDABYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C12H16O It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method is the reaction of 2-methylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.

Major Products Formed

    Oxidation: Formation of 1-[1-(2-Methylphenyl)cyclopropyl]ethanone.

    Reduction: Formation of 1-[1-(2-Methylphenyl)cyclopropyl]ethane.

    Substitution: Formation of 1-[1-(2-Methylphenyl)cyclopropyl]ethyl halides or amines.

Scientific Research Applications

1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one
  • 1-[2-(3-methylphenyl)cyclopropyl]ethan-1-amine
  • 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one

Uniqueness

1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-[1-(2-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H16O/c1-9-5-3-4-6-11(9)12(7-8-12)10(2)13/h3-6,10,13H,7-8H2,1-2H3

InChI Key

XZIOAVRZDABYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC2)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.